molecular formula C9H20ClN B6278380 2-(3-methylcyclohexyl)ethan-1-amine hydrochloride CAS No. 2825011-70-7

2-(3-methylcyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B6278380
CAS No.: 2825011-70-7
M. Wt: 177.7
InChI Key:
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Description

2-(3-methylcyclohexyl)ethan-1-amine hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties, making it an invaluable tool in studies ranging from organic synthesis to pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylcyclohexyl)ethan-1-amine hydrochloride typically involves the reaction of 3-methylcyclohexanone with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted amines, amides.

Scientific Research Applications

2-(3-methylcyclohexyl)ethan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylcyclohexyl)ethan-1-amine
  • 3-methylcyclohexanone
  • Cyclohexylamine

Uniqueness

2-(3-methylcyclohexyl)ethan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

CAS No.

2825011-70-7

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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